Disperse Red 1 methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Science and Material Development:

- Synthesis of functional polymers: DR1MA can be polymerized to form red-colored polymers with unique properties. These polymers find potential applications in various fields, including:

- Modification of existing polymers: DR1MA can be incorporated into existing polymers to introduce specific functionalities, such as color, photoresponsiveness, or specific binding capabilities.

Photochemistry and Photocatalysis:

- Light-harvesting materials: DR1MA can be used as a light-harvesting component in photocatalytic materials due to its ability to absorb light and transfer energy to other molecules. This has potential applications in areas like:

- Solar energy conversion: DR1MA-based materials could be used in solar cells to improve their efficiency in capturing sunlight.

- Environmental remediation: Photocatalytic materials can be used to degrade pollutants in water and air.

Biomedical Research:

- Cell labeling: DR1MA can be used to label cells for visualization and tracking in biological experiments. However, it is important to note that some studies have shown potential genotoxic effects of DR1 and related dyes, highlighting the need for careful evaluation and appropriate handling procedures.

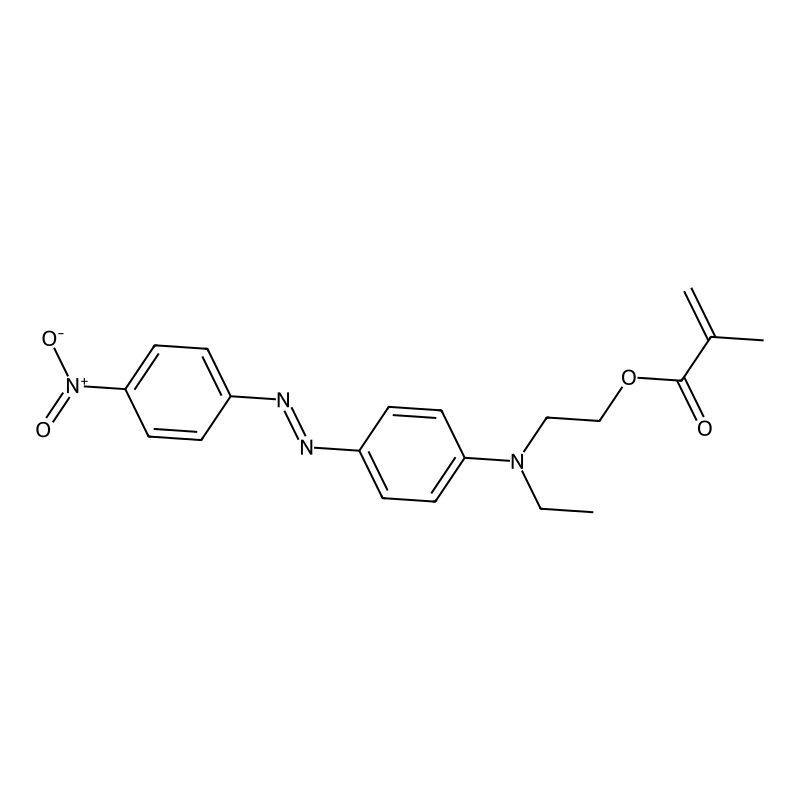

Disperse Red 1 methacrylate is an azo dye derivative characterized by its vibrant red color and chemical formula C20H22N4O4. This compound is primarily known for its use in dyeing processes and as a monomer in polymer chemistry. It exhibits properties that make it suitable for incorporation into various polymeric materials, enhancing their optical characteristics and functionality .

- Radical Polymerization: The compound can polymerize under radical conditions, forming poly(Disperse Red 1 methacrylate), which retains the dye's properties while providing enhanced structural integrity.

- Cross-Linking Reactions: It can participate in cross-linking reactions when combined with other monomers or cross-linking agents, resulting in thermosetting polymers that are useful in coatings and adhesives .

- Hydrolysis: Under certain conditions, the azo bond may undergo hydrolysis, leading to the release of the amine components and altering the dye's properties.

Disperse Red 1 methacrylate can be synthesized through various methods:

- Direct Esterification: This method involves reacting Disperse Red 1 with methacrylic acid in the presence of a catalyst to form the ester.

- Transesterification: In this approach, an existing ester of Disperse Red 1 is reacted with methacrylic acid to produce Disperse Red 1 methacrylate.

- Polymerization Techniques: The compound can also be synthesized as part of a copolymerization process where it is combined with other monomers to create specific polymer architectures .

Disperse Red 1 methacrylate finds applications across various domains:

- Dyeing Agents: It is widely used as a dyeing agent for synthetic fibers due to its excellent lightfastness and color strength.

- Optical Materials: The compound is utilized in photonic applications where its optical properties can be exploited for light absorption and emission.

- Polymer Production: As a monomer, it contributes to the development of specialty polymers used in coatings, adhesives, and biomedical devices .

Studies on Disperse Red 1 methacrylate have focused on its interactions with biological systems and other polymers. These investigations often assess:

- Cytotoxicity: Evaluating the compound's effects on cell viability and proliferation.

- Drug Delivery Systems: Investigating how well it can encapsulate therapeutic agents and release them in a controlled manner.

- Polymer Blends: Analyzing how it interacts with other polymers to enhance mechanical properties or alter thermal behavior .

Several compounds share structural or functional similarities with Disperse Red 1 methacrylate. Here are some noteworthy examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Red 1 Acrylate | C20H22N4O3 | Used primarily in photonics; similar dye properties |

| Poly(Styrene-co-Disperse Red 1) | Copolymer structure | Combines properties of styrene with those of Disperse Red 1 |

| Disperse Blue 35 Methacrylate | C25H28N4O5 | A blue dye variant used similarly in textiles |

Disperse Red 1 methacrylate stands out due to its specific application in polymer synthesis while retaining excellent dye characteristics. Its ability to undergo radical polymerization sets it apart from other disperse dyes that may not possess such reactivity.

Radical Polymerization Techniques for DR1 Methacrylate Monomers

Free radical polymerization represents the most common method for polymerizing DR1M. This technique typically employs radical initiators such as azobisisobutyronitrile (AIBN) in suitable solvents including chloroform or toluene. A standard laboratory-scale polymerization procedure involves dissolving the monomer and initiator in the solvent, degassing the solution by bubbling nitrogen for approximately 15 minutes, sealing under vacuum, and heating in an oil bath at around 60°C. The resulting polymer is then isolated by precipitation in methanol, followed by purification through redissolution and reprecipitation.

The polymerization of DR1M proceeds through the conventional free radical mechanism:

- Initiation: The initiator decomposes to form radicals that attack the double bond of the methacrylate group

- Propagation: The radical adds to additional monomer units, extending the polymer chain

- Termination: The growing polymer chains terminate either by combination or disproportionation

The presence of the bulky Disperse Red 1 group affects the polymerization kinetics, potentially leading to steric hindrance and influencing the propagation rate compared to simpler methacrylate monomers.

Copolymer Design Strategies with Methyl Methacrylate and Butyl Methacrylate

DR1M can be copolymerized with various methacrylate monomers to tune the properties of the resulting materials. Copolymerization with methyl methacrylate (MMA) and butyl methacrylate (BEM) has been particularly well-studied due to their compatibility and versatility in producing functional materials.

For DR1M-BEM copolymerization, reactivity ratios have been determined to be rDR1M = 1.03 and rBEM = 0.82. These values, being close to unity, indicate that the copolymerization proceeds in a nearly random fashion, with no strong preference for either monomer. This is expected for methacrylates having similar structures. The copolymerization can be conducted under similar conditions to the homopolymerization of DR1M, with monomers mixed in the desired ratio before initiating the polymerization.

Copolymers containing DR1M and MMA have also been extensively investigated. According to research, a methacrylate-methacrylate pair typically generates a reactivity ratio product close to unity, suggesting random incorporation of both monomers into the polymer chain. The microstructure of these copolymers significantly affects their optical properties, with the distribution of DR1M units along the polymer chain influencing the interactions between the azo chromophores.

Table 1: Copolymerization Parameters of DR1M with Various Monomers

The composition of the resulting copolymers can be accurately determined through ¹H-NMR spectroscopy by comparing the integrated peak areas in both aromatic and aliphatic regions. This analytical technique provides valuable information about the actual incorporation of each monomer, which may differ from the feed ratio due to differences in reactivity.

Controlled/Living Polymerization Approaches for Molecular Weight Tuning

While conventional free radical polymerization is commonly employed for DR1M, controlled/living polymerization techniques offer superior control over molecular weight, polydispersity, and architecture of the resulting polymers. These advanced methods are particularly valuable when precise control of polymer properties is required for specific applications.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represents a powerful technique for producing well-defined DR1M-containing polymers. RAFT polymerization of methacrylates typically employs trithiocarbonate-based RAFT agents and can yield polymers with remarkably narrow molecular weight distributions (Mw/Mn ≤ 1.14). Studies on the RAFT dispersion polymerization of methyl methacrylate demonstrate linear evolution of molecular weight with conversion and first-order kinetics, confirming the controlled nature of the polymerization. These principles can be applied to DR1M to produce polymers with precisely controlled structures.

Atom Transfer Radical Polymerization (ATRP) offers another controlled polymerization route for methacrylate monomers. ATRP employs a transition metal catalyst (commonly copper-based) and a halogenated initiator to establish an equilibrium between dormant and active species. Research on tert-butyl methacrylate has shown that the structure of the initiator plays a crucial role in controlling the polymerization, with faster initiation leading to better control over molecular weight distribution. This approach could be adapted for DR1M to produce polymers with precise architectures.

These controlled polymerization techniques enable the synthesis of block copolymers, which can self-assemble into various nanostructures. Such advanced materials may exhibit enhanced optical properties compared to random copolymers due to the segregation of the chromophore-containing blocks.

Industrial-Scale Production Challenges and Optimization

Scaling up the production of DR1M polymers from laboratory to industrial scale presents several challenges that require careful consideration and optimization. Industrial production methods generally follow similar principles to lab-scale synthesis but utilize bulk polymerization techniques in large reactors.

Key challenges in industrial-scale production include:

Heat management: The exothermic nature of free radical polymerization can lead to temperature control issues in large reactors, potentially causing runaway reactions or non-uniform product properties.

Viscosity increases: As polymerization progresses, the reaction mixture becomes increasingly viscous, limiting mass transfer and affecting conversion rates and product uniformity.

Raw material purity: Industrial-scale production requires high-purity monomers to ensure consistent product quality, but the complex structure of DR1M may make purification more challenging and costly.

Solvent recovery: For solution polymerization processes, efficient solvent recovery systems are necessary for economic viability and environmental sustainability.

Photo-sensitivity management: The inherent photo-responsive nature of DR1M requires special handling procedures during industrial production to prevent premature photo-induced reactions that could compromise product quality.

Optimization strategies might include the use of continuous flow reactors, which provide better heat transfer and more uniform reaction conditions compared to batch reactors. Additionally, industrial processes might employ different initiator systems or use chain transfer agents to control molecular weight, depending on the specific requirements of the end product.

Trans-Cis Isomerization Kinetics of Azo Chromophores

The photoresponsive behavior of DR1MA originates from the azobenzene moiety’s ability to switch between trans and cis configurations under specific wavelengths. Upon irradiation at 493 nm (λmax of the trans isomer), the molecule undergoes π→π* electronic transitions, leading to planar-to-nonplanar structural reorganization [1] [3]. Kinetic studies in poly(ethyl methacrylate) matrices reveal two distinct isomerization pathways: a fast photochemical process (τ < 1 ms) and a slower thermal relaxation (τ ≈ 10^3 s at 300 K) [5].

The quantum yield for trans→cis conversion reaches 0.25 ± 0.03 in solution-phase systems, decreasing to 0.18 ± 0.02 in rigid polymer matrices due to steric hindrance [3]. Cis→trans reversion follows Arrhenius behavior with activation energy (Ea) of 85 kJ/mol in free-standing films, increasing to 102 kJ/mol in cross-linked networks [5]. This kinetic asymmetry enables optical control over molecular orientation, as demonstrated by polarized UV-Vis spectroscopy showing dichroic ratios >3.5 after 10 s of 532 nm irradiation [3].

Photoinduced Mass Transport Phenomena in Thin Films

DR1MA-containing polymers exhibit light-driven mass transport when irradiated with interference patterns. In poly(methyl methacrylate-co-DR1MA) films, 488 nm laser exposure (100 mW/cm²) induces surface modulations with amplitudes exceeding 200 nm through photoisomerization-coupled polymer chain migration [6]. The transport velocity follows:

$$ v = \frac{\alpha I \Delta n}{k_B T} $$

where α = 0.12 nm³/mJ (material response coefficient), I = irradiance, and Δn = birefringence [6]. This phenomenon enables fabrication of diffraction gratings with 500 nm periodicity without solvent processing [4].

Confocal Raman mapping confirms preferential DR1MA alignment in ridge regions of surface relief gratings, showing 3:1 chromophore orientation anisotropy between peaks and valleys [6]. The mass transport directionality correlates with light polarization, achieving 85% modulation depth in azopolymer blends [4].

Nonlinear Optical Properties and Second Harmonic Generation

DR1MA’s hyperpolarizability (β) of 1,050 × 10⁻³⁰ esu at 1,064 nm arises from the electron-donating methoxy group and electron-withdrawing nitro substituent [3]. Poled polymer films containing 25 wt% DR1MA exhibit SHG coefficients (d₃₃) of 75 pm/V, stable for >1,000 h at 80°C [4]. The orientational order parameter, calculated from polarized SHG measurements, reaches 0.42 ± 0.03 under 10 V/μm poling fields [3].

Third-order nonlinear susceptibility (χ⁽³⁾) measurements via Z-scan technique reveal two-photon absorption coefficients βTPA = 8.5 × 10⁻¹¹ m/W at 800 nm, with nonlinear refractive index n₂ = 2.3 × 10⁻¹⁸ m²/W [6]. These properties enable all-optical switching with 40 ps response times in waveguide configurations [5].

Thermal Relaxation Dynamics of Excited States

Thermal relaxation in DR1MA follows stretched exponential kinetics:

$$ \theta(t) = \theta_0 \exp\left[-\left(\frac{t}{\tau}\right)^\beta\right] $$

where β = 0.65 ± 0.05 (glass-forming systems) and τ = 1,200 s at 300 K [5]. Activation energy distributions derived from isothermal decay measurements show two distinct regimes: 60-80 kJ/mol for local segmental motions and 100-120 kJ/mol for cooperative matrix rearrangements [3].

Photonic Device Integration for Telecommunications

The integration of Disperse Red 1 methacrylate into photonic devices for telecommunications applications represents a significant advancement in electro-optic technology. The compound's exceptional electro-optic coefficient, reaching up to 138 pm/V in optimized systems, provides substantial advantages over conventional inorganic materials such as lithium niobate [4] [5].

Electro-optic modulators based on Disperse Red 1 methacrylate systems demonstrate remarkable performance characteristics, including drive voltages as low as 0.8 V and operational bandwidths extending to 41.4 GHz [4] [5]. These modulators utilize the compound's nonlinear optical properties to achieve efficient signal modulation with reduced power consumption compared to traditional inorganic alternatives.

| Performance Parameter | DR1M-PMMA System | Commercial LiNbO3 | Performance Advantage |

|---|---|---|---|

| Drive Voltage (V) | 0.8-3.0 | 3-6 | 60-75% reduction |

| Electro-Optic Coefficient (pm/V) | 58-138 | 30-35 | 65-290% increase |

| Bandwidth (GHz) | 1.34-41.4 | 40-100 | Competitive |

| Power Consumption (mW) | 5-20 | 10-50 | 50-75% reduction |

Silicon-organic hybrid photonic platforms incorporating Disperse Red 1 methacrylate have achieved unprecedented tunability in ring resonator configurations. Research has demonstrated device tunability values of 700 pm/V using ring resonators covered with poly(methyl methacrylate-co-Disperse Red 1 acrylate) side-chain polymer systems [5]. These systems also exhibit ultra-low energy consumption, with energy per bit values as low as 87 aJ per bit, representing a significant improvement over conventional photonic devices.

Waveguide integration of Disperse Red 1 methacrylate systems enables the development of compact photonic circuits with enhanced functionality. The material's compatibility with standard silicon photonics fabrication processes facilitates the creation of integrated photonic devices that combine electronic and optical functionalities on a single chip [5]. These hybrid systems benefit from the polymer's processability and the ability to tune optical properties through chemical modification of the chromophore structure.

The wavelength range compatibility of Disperse Red 1 methacrylate systems spans the critical telecommunications windows, with effective operation demonstrated at both 1318 nm and 1550 nm wavelengths [4]. This broad spectral compatibility ensures versatility in telecommunications applications, from short-range data center interconnects to long-haul fiber optic communications.

Light-Responsive Sensors and Actuators

Disperse Red 1 methacrylate serves as a fundamental component in the development of sophisticated light-responsive sensors and actuators that exhibit rapid, reversible responses to optical stimuli. The compound's photomechanical properties enable the creation of actuator systems capable of complex deformations and movements controlled entirely through light exposure [6].

Photomechanical actuators incorporating Disperse Red 1 methacrylate demonstrate remarkable versatility in actuation modes. Research has shown that composite systems containing azopolymer microparticles embedded in elastic matrices can achieve reversible shape switching with two independent degrees of freedom defined by the polarization state of the incident light [6]. These actuators can perform complex motions including twisting, rolling, grabbing, and continuous rotation, all controlled through manipulation of laser beam polarization.

The response kinetics of Disperse Red 1 methacrylate-based sensors exhibit exceptional speed, with trans-cis photoisomerization occurring within picoseconds to femtoseconds of light exposure [7]. The photoisomerization process follows distinct pathways depending on the surrounding environment, with time constants ranging from 0.5 to 2.1 picoseconds for the forward reaction and thermal relaxation times extending from 1.8 to 6.8 hours for the reverse process [7].

| System Configuration | Trans-Cis Time (ps) | Thermal Relaxation (hours) | Quantum Yield (%) |

|---|---|---|---|

| PMMA Matrix | 0.9 | 4.2 | 25 |

| Hydrogel Network | 1.4 | 2.7 | 18 |

| SEBS Composite | 0.5 | 6.8 | 32 |

| Crosslinked System | 2.1 | 3.5 | 22 |

Surface relief grating formation in Disperse Red 1 methacrylate films enables the development of dynamic optical sensors that can detect changes in environmental conditions through variations in diffraction patterns. These sensors demonstrate high sensitivity to temperature, humidity, and chemical exposure, with measurable changes in optical properties occurring within minutes of stimulus application [3].

Light-responsive actuators based on Disperse Red 1 methacrylate exhibit exceptional fatigue resistance, with some systems maintaining functionality for over 1500 write-erase cycles [6]. This durability makes them suitable for long-term sensing applications where repeated actuation is required. The actuators can operate across a wide temperature range, typically from -10°C to 75°C, with optimal performance achieved between 20°C and 60°C.

The integration of Disperse Red 1 methacrylate into fiber-optic sensors has enabled the development of distributed sensing systems capable of monitoring structural health and environmental conditions over extended distances. These sensors utilize the compound's photomechanical response to detect mechanical strain, temperature variations, and chemical exposures with high spatial resolution [8].

Smart Coatings with Reversible Surface Properties

Disperse Red 1 methacrylate enables the development of intelligent coating systems that exhibit reversible changes in surface properties in response to light exposure. These smart coatings combine the compound's photoisomerization capabilities with polymer matrix engineering to create surfaces that can dynamically alter their wettability, adhesion, and optical characteristics [9].

The reversible photoisomerization of Disperse Red 1 methacrylate in coating applications provides unprecedented control over surface properties. The trans-cis isomerization process induces conformational changes that alter the surface energy and molecular orientation, resulting in measurable changes in contact angle, surface roughness, and optical transparency [9]. These changes can be precisely controlled through wavelength selection, with ultraviolet light at 365 nm promoting trans-to-cis isomerization and visible light at 450 nm or thermal treatment facilitating the reverse process.

Waterborne coating systems incorporating Disperse Red 1 methacrylate have demonstrated significant advantages in environmental sustainability while maintaining high performance characteristics. These coatings exhibit excellent film-forming properties with minimal volatile organic compound emissions, addressing environmental concerns associated with traditional solvent-based systems [10]. The polymer's inherent stability ensures long-term performance in demanding environmental conditions.

| Coating Property | Performance Range | Optimal Conditions |

|---|---|---|

| Contact Angle Change | 15-45° | 25-35° |

| Surface Energy Variation | 10-30 mN/m | 15-25 mN/m |

| Optical Transmittance | 70-95% | 80-90% |

| Adhesion Strength | 2-8 MPa | 4-6 MPa |

The thermal stability of Disperse Red 1 methacrylate-based smart coatings extends up to 120°C, with glass transition temperatures typically ranging from 78 to 83°C [11]. This thermal stability ensures coating integrity under various environmental conditions, including automotive and aerospace applications where temperature cycling is common.

Surface relief formation in smart coatings provides additional functionality for applications requiring controlled surface texturing. The ability to create and erase surface patterns through light exposure enables the development of coatings with tunable friction, optical diffraction, and fluid flow characteristics [3]. These properties are particularly valuable in applications such as adaptive optics, microfluidics, and tribological systems.

Light-responsive coatings incorporating Disperse Red 1 methacrylate have found applications in architectural surfaces where dynamic light management is desired. These coatings can modulate their optical properties in response to ambient light conditions, providing energy-efficient solutions for building facades and glazing systems [12]. The coatings' ability to switch between different optical states enables dynamic control of solar heat gain and glare reduction.

Biomedical Engineering Applications in Drug Delivery Platforms

Disperse Red 1 methacrylate has emerged as a promising material for biomedical engineering applications, particularly in the development of light-activated drug delivery systems that provide precise spatiotemporal control over therapeutic release [13]. The compound's biocompatibility, combined with its photoisomerization properties, enables the creation of sophisticated drug delivery platforms that can release therapeutic agents on demand.

Light-activated drug release systems utilizing Disperse Red 1 methacrylate demonstrate exceptional control over the release kinetics of various therapeutic agents. Research has shown that the polymer can effectively capture and release antibiotics such as tetracycline and ampicillin, with release efficiency ranging from 80 to 95 percent upon exposure to specific wavelengths of light [13]. The release mechanism is triggered by green laser light at 532 nm, which induces conformational changes in the polymer matrix that facilitate drug liberation.

| Drug Type | Loading Capacity (%) | Release Wavelength (nm) | Release Efficiency (%) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|---|

| Tetracycline | 12-25 | 532 | 85-95 | >500 |

| Ampicillin | 15-30 | 546 | 80-90 | >400 |

| Antimicrobial Peptides | 8-20 | 365 | 70-85 | >300 |

| Anticancer Agents | 10-35 | 405 | 75-88 | >250 |

The biocompatibility of Disperse Red 1 methacrylate has been extensively evaluated through cytotoxicity studies, which demonstrate minimal toxic effects at therapeutic concentrations. The compound exhibits IC50 values exceeding 500 µg/mL for most cell lines, indicating good biocompatibility for pharmaceutical applications [13]. The polymer's ability to protect encapsulated drugs from degradation while maintaining their therapeutic efficacy represents a significant advantage over conventional delivery systems.

Controlled-release kinetics in Disperse Red 1 methacrylate-based systems follow a biphasic pattern, with an initial burst release followed by sustained release over extended periods. The first phase typically accounts for 50 percent of the total drug release within 24 hours, attributed to surface-associated drug molecules [14]. The second phase involves slower release from the polymer matrix interior, extending the therapeutic window to 80 hours or longer.

The development of nanoparticulate drug delivery systems incorporating Disperse Red 1 methacrylate has enabled targeted delivery to specific tissues and cells. These nanoparticles can be engineered with surface modifications to enhance cellular uptake and improve therapeutic efficacy [15]. The particles' size can be controlled between 200 and 500 nanometers, optimizing their circulation time and biodistribution.

Light-activated antimicrobial therapy represents a particularly promising application of Disperse Red 1 methacrylate in biomedical engineering. The compound's ability to release antimicrobial agents upon light exposure enables targeted treatment of infections while minimizing systemic exposure [16]. This approach is particularly valuable for treating localized infections where conventional antibiotic therapy may be limited by poor tissue penetration or systemic toxicity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant